molecular formula C14H12N2O3 B14439058 Benzamide, N-(2-methyl-6-nitrophenyl)- CAS No. 73902-63-3

Benzamide, N-(2-methyl-6-nitrophenyl)-

Cat. No.: B14439058
CAS No.: 73902-63-3
M. Wt: 256.26 g/mol
InChI Key: QPWJNEPTGDWMNC-UHFFFAOYSA-N
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Description

Benzamide, N-(2-methyl-6-nitrophenyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This particular compound is characterized by the presence of a nitro group and a methyl group on the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-methyl-6-nitrophenyl)- typically involves the nitration of a methyl-substituted benzamide. The process begins with the preparation of 2-methylbenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of Benzamide, N-(2-methyl-6-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-methyl-6-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-(2-methyl-6-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-methyl-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-methyl-6-nitrophenyl)- is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

73902-63-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(2-methyl-6-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-10-6-5-9-12(16(18)19)13(10)15-14(17)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,17)

InChI Key

QPWJNEPTGDWMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Origin of Product

United States

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